molecular formula C15H22N2O3 B14289658 Phenol, 2-(di-4-morpholinylmethyl)- CAS No. 127704-26-1

Phenol, 2-(di-4-morpholinylmethyl)-

Cat. No.: B14289658
CAS No.: 127704-26-1
M. Wt: 278.35 g/mol
InChI Key: FPGCNELEVRCISV-UHFFFAOYSA-N
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Description

Phenol, 2-(di-4-morpholinylmethyl)- is a chemical reagent designed for specialized research applications. This compound features a phenolic core structure substituted with morpholinyomethyl groups. The morpholine ring is a common feature in medicinal chemistry and chemical synthesis due to its polarity and potential for hydrogen bonding, which can influence the physicochemical properties and biological activity of lead compounds . While the specific applications for this exact molecule are not fully documented in the public domain, structurally similar morpholinyl-bearing phenols are of significant interest in organic and medicinal chemistry research. They are frequently investigated as key intermediates in the synthesis of more complex molecules or as core structures in the development of compounds with enhanced antioxidant properties . Researchers utilize these types of functionalized phenols to study structure-activity relationships (SAR), particularly in the tailoring of natural phenols to improve characteristics like bioavailability and bioactivity . The presence of dual morpholine groups may offer unique steric and electronic properties, making this reagent a valuable building block for constructing molecular libraries for high-throughput screening or for probing specific biochemical mechanisms. This product is intended for use by qualified laboratory professionals only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

127704-26-1

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(dimorpholin-4-ylmethyl)phenol

InChI

InChI=1S/C15H22N2O3/c18-14-4-2-1-3-13(14)15(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h1-4,15,18H,5-12H2

InChI Key

FPGCNELEVRCISV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and morpholine, which subsequently reacts with the phenolic ring’s activated ortho position. A typical protocol involves:

  • Molar Ratios : Phenol, formaldehyde, and morpholine in a 1:2:2 ratio to ensure bis-alkylation.
  • Catalyst : Hydrochloric acid (10–15 mol%) or acetic acid under reflux conditions (80–100°C).
  • Solvent : Ethanol or water-ethanol mixtures to enhance solubility.

Key challenges include avoiding over-alkylation and ensuring regioselectivity at the 2-position. A study by Dong et al. demonstrated that electron-donating groups on the phenol ring direct substitution to the ortho position, achieving yields of 58–65% for analogous morpholinylmethyl derivatives.

Optimization Strategies

  • Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the morpholine-formaldehyde adduct.
  • Stepwise Addition : Gradual introduction of formaldehyde reduces side reactions, improving selectivity to 72%.

Catalytic Alkylation Using Mesoporous Molecular Sieves

Mesoporous molecular sieves, such as HAlMCM-41, have been employed in alkylation reactions due to their high surface area and acidity. Adapted from methods for synthesizing tert-butylphenols, this approach offers environmental and efficiency benefits.

Catalyst Preparation and Characterization

  • Synthesis of HAlMCM-41 : NaAlMCM-41 (SiO₂/Al₂O₃ = 20–100) is ion-exchanged with ammonium nitrate, calcined at 550–600°C, and acid-activated to create Brønsted acid sites.
  • Surface Acidity : NH₃-TPD analysis reveals strong acid sites (0.8–1.2 mmol/g), critical for activating the phenol substrate.

Alkylation Procedure

  • Reagents : Phenol and bis(morpholino)methane (alkylating agent) in a 1:2.5 molar ratio.
  • Conditions :
    • Temperature: 120–140°C
    • Catalyst loading: 5–10 wt%
    • Liquid hourly space velocity (LHSV): 1.0–2.1 mL·h⁻¹
Catalyst Temperature (°C) LHSV (mL·h⁻¹) Conversion (%) Selectivity (%)
HAlMCM-41 120 1.02 67 59
HAlMCM-41 120 1.32 61 54
HAlMCM-41 120 2.10 55 49

Table 1. Alkylation performance of HAlMCM-41 under varying LHSV conditions.

The decline in conversion at higher LHSV values correlates with reduced contact time between reactants and the catalyst.

Nucleophilic Substitution of Halogenated Intermediates

This two-step method involves synthesizing a halogenated precursor followed by displacement with morpholine.

Synthesis of 2-(Dichloromethyl)phenol

  • Chlorination : Phenol reacts with paraformaldehyde and thionyl chloride at 0–5°C, yielding 2-(dichloromethyl)phenol (45–50% yield).
  • Purification : Silica gel chromatography isolates the intermediate with >95% purity.

Morpholine Displacement

  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Base: Triethylamine (2.2 equiv) to scavenge HCl
    • Temperature: 60–80°C for 12–24 hours
  • Yield : 50–55% after recrystallization from ethyl acetate.

Comparative Analysis of Methodologies

Method Yield (%) Selectivity (%) Advantages Limitations
Mannich Reaction 58–65 70–75 One-pot synthesis, scalable Over-alkylation byproducts
Catalytic Alkylation 55–67 85–90 Recyclable catalyst, mild conditions High catalyst preparation cost
Nucleophilic Sub. 50–55 80–85 High purity Toxic intermediates (chlorinated)
Reductive Amination 60–70* 75–80* Mild conditions Multi-step, low formylation yields

Table 2. Comparison of synthetic routes for Phenol, 2-(di-4-morpholinylmethyl)-.

Industrial-Scale Production Considerations

Catalyst Regeneration

HAlMCM-41 retains 85% activity after five cycles when regenerated by calcination at 550°C.

Solvent Recovery

Ethanol and THF are distilled and reused, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(di-4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its morpholine ring can interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Phenol, 2-methyl-4,6-bis(4-morpholinylmethyl)- (CAS 5464-83-5)

  • Structure : Features morpholinylmethyl groups at the 4- and 6-positions and a methyl group at the 2-position.
  • Molecular Formula : C₁₇H₂₆N₂O₃.
  • Morpholine substituents at the 4- and 6-positions create a symmetrical electronic environment, differing from the asymmetrical substitution in the target compound .

Phenol, 2,6-bis[(4-methyl-1-piperazinyl)methyl]-4-nitro- (CAS 95380-45-3)

  • Structure : Piperazine (a more basic heterocycle with two nitrogen atoms) substituents at the 2- and 6-positions and a nitro group at the 4-position.
  • Key Differences :
    • Piperazine’s higher basicity compared to morpholine alters protonation behavior and solubility in acidic environments.
    • The nitro group is a strong electron-withdrawing substituent, which decreases electron density on the aromatic ring, contrasting with morpholine’s electron-donating effects .

Molecular Data Table

Compound Name CAS Molecular Formula Substituent Positions Key Functional Groups
Phenol, 2-(di-4-morpholinylmethyl)- N/A C₁₅H₂₂N₂O₃ 2-position Morpholinylmethyl (×2)
Phenol, 2-methyl-4,6-bis(4-morpholinylmethyl)- 5464-83-5 C₁₇H₂₆N₂O₃ 2-methyl; 4,6-morpholinyl Methyl, Morpholinyl
Phenol, 2,6-bis[(4-methylpiperazinyl)methyl]-4-nitro- 95380-45-3 C₁₉H₃₀N₆O₃ 2,6-piperazinyl; 4-nitro Piperazinyl, Nitro

Bisphenol A (BPA) and Alternatives

BPA (4,4’-isopropylidenediphenol) is a well-known industrial compound used in plastics and resins. However, due to endocrine-disrupting effects, alternatives are sought.

  • Morpholine Groups : May reduce toxicity by limiting interaction with estrogen receptors compared to BPA’s bis-hydroxyphenyl structure.
  • Steric Shielding : The bulky morpholinylmethyl groups could hinder metabolic activation, enhancing stability .

Protein Assay Relevance

The Folin phenol reagent () relies on phenolic compounds’ reducing capacity for protein quantification.

Biological Activity

Phenol, 2-(di-4-morpholinylmethyl)- is an organic compound with significant potential in medicinal chemistry and materials science. Its structure features a phenolic core with two morpholinylmethyl substituents, which enhances its biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Phenol, 2-(di-4-morpholinylmethyl)- is C15H22N2O3, characterized by:

  • Phenolic Hydroxyl Group : Contributes to hydrogen bonding capabilities.
  • Morpholinyl Groups : Enhance solubility and bioavailability.

The biological activity of Phenol, 2-(di-4-morpholinylmethyl)- is largely attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The morpholinyl substituents may improve pharmacokinetic properties such as solubility and stability, which are crucial for therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds similar to Phenol, 2-(di-4-morpholinylmethyl)- exhibit antimicrobial properties. The presence of the morpholinyl groups may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens.

Anti-inflammatory Effects

Studies have shown that phenolic compounds can exhibit anti-inflammatory activities. The ability of Phenol, 2-(di-4-morpholinylmethyl)- to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. In vitro studies demonstrated that related compounds reduce the expression of pro-inflammatory cytokines in macrophage cell lines .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and potential applications of Phenol, 2-(di-4-morpholinylmethyl)- against similar compounds:

Compound NameStructureKey Features
4-(Morpholinomethyl)phenolStructureOne morpholinomethyl group; simpler reactivity
Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)StructureTwo morpholinyl groups; additional methyl substitution
2-Methoxy-4-MethylphenolStructureLacks morpholinyl groups; different applications

This table illustrates how the structural complexity of Phenol, 2-(di-4-morpholinylmethyl)- may confer unique biological activities compared to simpler analogs.

Case Studies and Research Findings

  • Hydrogen Bonding Studies : Quantum mechanical studies have shown that phenolic compounds engage in strong hydrogen bonding interactions with water molecules, which could influence their solubility and reactivity in biological systems. These interactions are critical for understanding how such compounds behave in physiological environments .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests on various cancer cell lines have indicated that phenolic compounds can induce apoptosis. For instance, related phenolic derivatives demonstrated IC50 values indicating significant cytotoxic effects on HeLa cells and other cancer lines at specific concentrations .
  • Therapeutic Potential : The dual action of certain phenolic compounds as both antimicrobial and anti-inflammatory agents suggests a multifaceted therapeutic potential. Ongoing research aims to elucidate the exact mechanisms through which these compounds exert their effects, potentially leading to new drug development strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(di-4-morpholinylmethyl)phenol, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Route Selection : Use nucleophilic substitution or Mannich-type reactions, employing morpholine derivatives and formaldehyde as key reagents. Monitor reaction pH and temperature to favor the desired substitution pattern .
  • Optimization : Employ cesium carbonate as a base in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Track intermediates via TLC or HPLC and optimize purification using column chromatography with gradient elution .
  • Validation : Confirm purity via melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, FT-IR) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(di-4-morpholinylmethyl)phenol?

  • Methodological Guidance :

  • FT-IR : Identify functional groups (e.g., O–H stretch at ~3200–3600 cm1^{-1}, C–O–C morpholine vibrations at ~1100 cm1^{-1}) .
  • NMR : Use 1^1H NMR to resolve aromatic protons (6.5–7.5 ppm) and morpholine methylene groups (2.5–3.5 ppm). 13^{13}C NMR can confirm quaternary carbons adjacent to morpholine substituents .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS, ensuring alignment with theoretical values (e.g., molecular formula C17_{17}H24_{24}N2_2O3_3) .

Q. How can computational methods like DFT predict the electronic properties of 2-(di-4-morpholinylmethyl)phenol?

  • Methodological Guidance :

  • DFT Setup : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare results with experimental UV-Vis spectra .
  • Correlation Energy : Apply density-functional formulas (e.g., Colle-Salvetti) to refine electron correlation effects in ground-state calculations .
  • Software : Gaussian or ORCA packages are recommended for reproducibility .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

  • Methodological Guidance :

  • Anharmonic Corrections : Incorporate anharmonicity in DFT calculations using VPT2 (Vibrational Perturbation Theory) to better match experimental FT-IR/Raman peaks .
  • Solvent Effects : Use continuum solvation models (e.g., PCM or COSMO) to account for solvent-induced shifts in computational spectra .
  • Data Validation : Cross-reference with crystallographic data (e.g., bond lengths from SHELX-refined structures) to validate computational geometries .

Q. What advanced computational models are used to study solvent effects on 2-(di-4-morpholinylmethyl)phenol?

  • Methodological Guidance :

  • Continuum Solvation : Apply the Polarizable Continuum Model (PCM) to simulate solvation free energy and dipole moments in solvents like water or acetonitrile .
  • Explicit Solvent MD : Run molecular dynamics simulations with explicit solvent molecules (e.g., GROMACS) to analyze hydrogen-bonding dynamics .
  • Dielectric Constant Adjustments : Modify solvent dielectric parameters in DFT to study polarity-dependent electronic transitions .

Q. How does the morpholinyl group influence hydrogen-bonding patterns in the compound’s crystal structure?

  • Methodological Guidance :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for intramolecular O–H···N interactions) .
  • Crystallography : Refine X-ray data with SHELXL to resolve morpholine oxygen participation in intermolecular bonds. Compare packing motifs with similar phenol derivatives .
  • Thermal Analysis : Correlate hydrogen-bond strength (via DSC) with lattice stability .

Q. How can substituent effects on nonlinear optical (NLO) properties be analyzed using DFT?

  • Methodological Guidance :

  • Hyperpolarizability Calculations : Compute first-order hyperpolarizability (βvec\beta_{\text{vec}}) using CAM-B3LYP to assess NLO activity. Compare with experimental EFISH (Electric-Field-Induced Second Harmonic) data .
  • Substituent Screening : Perform Hammett analysis by varying substituents on the phenol ring and correlating σp\sigma_p values with calculated βvec\beta_{\text{vec}} .
  • Conformational Sampling : Use relaxed potential energy scans to identify conformers with maximal NLO response .

Q. What are the best practices for refining the crystal structure of 2-(di-4-morpholinylmethyl)phenol using SHELX?

  • Methodological Guidance :

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve morpholine ring puckering and hydrogen atoms .
  • Refinement Strategy : Use SHELXL’s TWIN/BASF commands for twinned crystals and ISOR restraints for thermal motion anisotropy .
  • Validation : Check Rint_{\text{int}} (<5%) and CCFOM metrics. Cross-validate with Hirshfeld surface analysis for intermolecular interactions .

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